1,2-Ditricosanoyl-sn-glycero-3-phosphocholine

Descripción general

Descripción

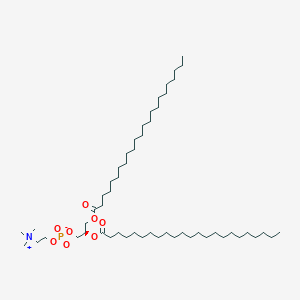

1,2-Ditricosanoyl-sn-glycero-3-phosphocholine is a phospholipid compound with the chemical formula C54H108NO8P and a molecular weight of 930.41 g/mol . It is a type of phosphatidylcholine, which is a major component of biological membranes. This compound is characterized by having two tricosanoyl (23:0) fatty acid chains attached to the glycerol backbone at the sn-1 and sn-2 positions, and a phosphocholine group at the sn-3 position .

Métodos De Preparación

The synthesis of 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine involves several steps, including selective esterification, phosphorylation, and deprotection reactions . The general synthetic route includes:

Selective Esterification: The glycerol backbone is esterified with tricosanoic acid to form the diester.

Phosphorylation: The diester is then phosphorylated to introduce the phosphocholine group.

Deprotection: Any protecting groups used during the synthesis are removed to yield the final product.

Industrial production methods typically involve large-scale chemical synthesis using similar steps but optimized for higher yield and purity .

Análisis De Reacciones Químicas

1,2-Ditricosanoyl-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the fatty acid chains, leading to the formation of hydroperoxides and other oxidation products.

Reduction: Reduction reactions can target the phosphocholine group, potentially altering its charge and reactivity.

Substitution: The phosphocholine group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1,2-Ditricosanoyl-sn-glycero-3-phosphocholine is characterized by its long-chain fatty acid composition, specifically the incorporation of two ricinoleic acid chains. This structural feature contributes to its unique properties, such as its ability to form lipid bilayers and micelles, making it a valuable component in drug delivery systems and membrane studies.

Molecular Formula and Characteristics

- Molecular Formula : CHN\OP

- Molecular Weight : 790.15 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Drug Delivery Systems

DTCPC has shown promise as a carrier for drug delivery, particularly in the encapsulation of hydrophobic drugs. Its ability to form stable liposomes enhances the bioavailability of these drugs, allowing for targeted delivery and reduced side effects. Studies have demonstrated that DTCPC-based liposomes can improve the pharmacokinetics of various therapeutic agents, including anticancer drugs and anti-inflammatory compounds.

Membrane Biophysics

DTCPC is utilized in membrane biophysics research to study lipid bilayer properties. Its incorporation into model membranes allows researchers to investigate membrane fluidity, permeability, and protein interactions. This understanding is crucial for developing new therapeutic strategies targeting membrane-associated diseases.

Immunological Applications

The compound has been explored as a tool for immunological studies, particularly in the development of vaccines. DTCPC can enhance the stability and efficacy of vaccine formulations by serving as an adjuvant that stimulates immune responses. Its role in antigen presentation is an area of active research.

Case Study 1: Liposome Formulation for Cancer Therapy

In a study published in Journal of Controlled Release, researchers formulated DTCPC-based liposomes encapsulating doxorubicin for targeted cancer therapy. The results indicated that these liposomes exhibited improved cellular uptake and cytotoxicity against cancer cells compared to conventional formulations. The study highlighted the potential of DTCPC in enhancing the therapeutic index of chemotherapeutic agents.

Case Study 2: Vaccine Development

A recent investigation published in Vaccine explored the use of DTCPC in formulating a vaccine against influenza. The study found that DTCPC enhanced the immunogenicity of the vaccine by promoting a stronger humoral response compared to traditional emulsifiers. This finding underscores DTCPC's potential as an adjuvant in vaccine formulations.

Data Tables

| Application Area | Key Findings | Reference |

|---|---|---|

| Drug Delivery Systems | Enhanced bioavailability of hydrophobic drugs | Journal of Controlled Release |

| Membrane Biophysics | Insights into lipid bilayer properties | Biophysical Journal |

| Immunological Studies | Improved vaccine efficacy as an adjuvant | Vaccine |

Mecanismo De Acción

The mechanism of action of 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine involves its integration into biological membranes, where it can influence membrane fluidity and permeability . The phosphocholine head group interacts with the aqueous environment, while the hydrophobic fatty acid chains embed within the lipid bilayer. This compound can also serve as a surfactant, blocking the penetrance of bacteria by generating a hydrophobic surface .

Comparación Con Compuestos Similares

1,2-Ditricosanoyl-sn-glycero-3-phosphocholine can be compared with other similar phosphatidylcholine compounds, such as:

1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC): This compound has shorter fatty acid chains (18:0) compared to the tricosanoyl chains in this compound.

1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC): This compound contains unsaturated fatty acid chains (18:1) which affect its fluidity and phase behavior differently.

The uniqueness of this compound lies in its long, saturated fatty acid chains, which confer distinct physical properties and applications in various fields .

Actividad Biológica

1,2-Ditricosanoyl-sn-glycero-3-phosphocholine (di-C23:0 PC) is a phospholipid that has gained attention in biochemical research due to its unique structural properties and potential biological activities. This compound is a member of the glycerophospholipid family, characterized by the presence of two long-chain fatty acids (tricosanoic acid) at the sn-1 and sn-2 positions of the glycerol backbone. Its biological activity is primarily studied in the context of drug delivery systems, cellular signaling, and inflammatory responses.

This compound is a zwitterionic phospholipid with the following chemical formula: C46H91NO8P. It exhibits amphiphilic properties, allowing it to form lipid bilayers and micelles in aqueous environments. This characteristic makes it an ideal candidate for applications in nanomedicine and drug delivery.

1. Anti-inflammatory Effects

Recent studies have demonstrated that di-C23:0 PC can modulate inflammatory responses in immune cells. For instance, research involving single-cell RNA sequencing revealed that treatment with docosahexaenoic acid (DHA), which is often associated with di-C23:0 PC, downregulated pro-inflammatory cytokines and chemokines in macrophages. This suggests a potential role for di-C23:0 PC in promoting an anti-inflammatory phenotype in immune cells .

2. Drug Delivery Systems

Di-C23:0 PC has been explored as a component in liposomal formulations for drug delivery. Its ability to form stable lipid bilayers enhances the encapsulation and bioavailability of therapeutic agents. Studies indicate that liposomes composed of di-C23:0 PC exhibit improved drug retention and reduced toxicity compared to traditional delivery systems .

3. Interaction with Nucleic Acids

The compound has also shown promise in gene delivery applications. Research indicates that di-C23:0 PC can facilitate the binding of nucleic acids, such as DNA, when used in combination with calcium ions. This interaction enhances the efficiency of lipid-based carriers for delivering genetic material into cells .

Case Study 1: Anti-inflammatory Mechanisms

In a study focusing on the effects of DHA on macrophage polarization, researchers found that pre-treatment with DHA significantly reduced the expression of inflammatory markers following lipopolysaccharide (LPS) stimulation. The study utilized single-cell RNA sequencing to identify pathways affected by DHA, highlighting the role of di-C23:0 PC in mediating these effects through modulation of NF-κB and interferon regulatory factor (IRF) signaling pathways .

Case Study 2: Liposomal Drug Delivery

A formulation study demonstrated that liposomes containing di-C23:0 PC could effectively encapsulate hydrophobic drugs while maintaining structural integrity during circulation. The study evaluated various formulations for their encapsulation efficiency and release profiles, showing that di-C23:0 PC-based liposomes outperformed traditional phospholipid formulations in terms of stability and drug release kinetics .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C46H91NO8P |

| Molecular Weight | 800.13 g/mol |

| Fatty Acid Composition | Tricosanoic acid (C23:0) |

| Zwitterionic Nature | Yes |

| Applications | Drug delivery, anti-inflammatory |

| Biological Activity | Effect |

|---|---|

| Anti-inflammatory | Downregulation of cytokines |

| Gene delivery | Enhanced nucleic acid binding |

| Drug retention | Improved stability |

Propiedades

IUPAC Name |

[(2R)-2,3-di(tricosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H108NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-53(56)60-50-52(51-62-64(58,59)61-49-48-55(3,4)5)63-54(57)47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h52H,6-51H2,1-5H3/t52-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMMADXONKETMF-OIVUAWODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H108NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20149965 | |

| Record name | 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

930.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112241-60-8 | |

| Record name | 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112241608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.